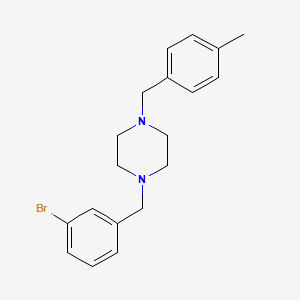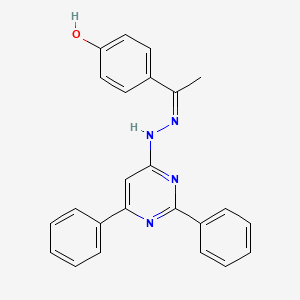![molecular formula C13H10F3NO B6082562 {4-[4-(trifluoromethyl)-2-pyridinyl]phenyl}methanol](/img/structure/B6082562.png)
{4-[4-(trifluoromethyl)-2-pyridinyl]phenyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[4-(trifluoromethyl)-2-pyridinyl]phenyl}methanol, also known as TFMPM, is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. TFMPM is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform. It is used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of {4-[4-(trifluoromethyl)-2-pyridinyl]phenyl}methanol is not fully understood. However, it is believed to act as a modulator of various enzymes and receptors in the body, including cyclooxygenase-2 (COX-2), peroxisome proliferator-activated receptor gamma (PPARγ), and G protein-coupled receptors (GPCRs). This compound has been shown to inhibit the activity of COX-2, which is an enzyme that plays a crucial role in the inflammatory response. It has also been shown to activate PPARγ, which is a nuclear receptor that regulates various metabolic processes in the body.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory, anticancer, and antiviral activities. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to induce apoptosis in cancer cells and inhibit the replication of viruses such as hepatitis C virus (HCV) and human immunodeficiency virus (HIV).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of {4-[4-(trifluoromethyl)-2-pyridinyl]phenyl}methanol is its versatility in various fields of research. It can be used as a starting material in the synthesis of various bioactive compounds, and it can also be used as a ligand in the synthesis of metal complexes. This compound is also relatively easy to synthesize, and it is commercially available. However, one of the limitations of this compound is its potential toxicity. It is important to handle this compound with caution, and proper safety measures should be taken when working with this compound.
Zukünftige Richtungen
There are several future directions for research involving {4-[4-(trifluoromethyl)-2-pyridinyl]phenyl}methanol. One area of research is the development of novel bioactive compounds using this compound as a starting material. Another area of research is the synthesis of metal complexes using this compound as a ligand, with potential applications in catalysis and material science. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases, including cancer and viral infections.
Synthesemethoden
{4-[4-(trifluoromethyl)-2-pyridinyl]phenyl}methanol can be synthesized using different methods. One of the most commonly used methods is the reaction of 4-(trifluoromethyl)-2-pyridinecarboxaldehyde with benzyl magnesium chloride, followed by reduction with sodium borohydride. Another method involves the reaction of 4-(trifluoromethyl)-2-pyridinecarboxylic acid with benzyl bromide, followed by reduction with lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
{4-[4-(trifluoromethyl)-2-pyridinyl]phenyl}methanol has various applications in scientific research. It has been used as a starting material in the synthesis of various bioactive compounds, including anti-inflammatory, anticancer, and antiviral agents. It has also been used as a ligand in the synthesis of metal complexes with potential applications in catalysis and material science.
Eigenschaften
IUPAC Name |
[4-[4-(trifluoromethyl)pyridin-2-yl]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)11-5-6-17-12(7-11)10-3-1-9(8-18)2-4-10/h1-7,18H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPNOQMOTIUMBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=NC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6082485.png)

![2-[2-hydroxy-3-(4-methyl-1-piperazinyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6082495.png)
![ethyl 1-[N-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B6082496.png)
![N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-piperidinecarboxamide](/img/structure/B6082501.png)
![ethyl 4-[7-oxo-3-(2-thienyl)-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazol-6(5H)-yl]benzoate](/img/structure/B6082508.png)
![5-[(5-bromo-1H-indol-3-yl)methylene]-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6082511.png)
![N-(3-methoxyphenyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B6082520.png)
![ethyl 4-(4-chlorobenzyl)-1-[(1-methyl-2-azepanyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B6082521.png)
![4-chlorobenzaldehyde [5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6082525.png)
![N-(2-methoxyethyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B6082528.png)

![N-ethyl-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6082554.png)
